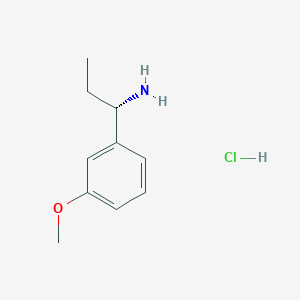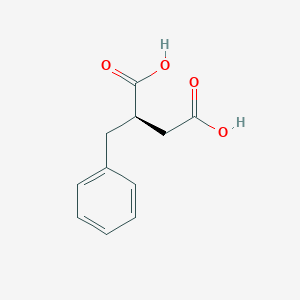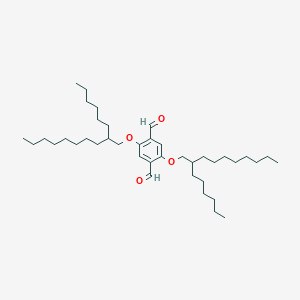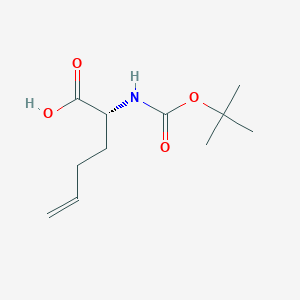![molecular formula C8H7N3O B3177773 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 218955-04-5](/img/structure/B3177773.png)
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, also known as MPP, is a heterocyclic compound that has been studied extensively due to its potential applications in medicinal chemistry and pharmacology. MPP is a derivative of the pyrido[4,3-d]pyrimidine nucleus, which is a five-membered ring system containing two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in the synthesis of drugs and other biologically active molecules, as well as its ability to act as a ligand for enzymes.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding Patterns
- Crystal Structure Analysis : Pyrimidin-4-one derivatives, including those related to 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, exhibit varying tautomeric forms in crystal structures, influenced by coformers and interactions such as hydrogen or halogen bonds. This structural adaptability is significant in understanding the molecular arrangements and interactions in crystallography and pharmaceutical sciences (Gerhardt & Bolte, 2016).
Antimicrobial and Antitumor Properties
- Antimicrobial Activity : Certain derivatives of pyrido[2,3-d]pyrimidin-4-one have been synthesized and studied for their antimicrobial properties. This research is crucial in developing new compounds with potential applications in fighting bacterial infections (Zakharov et al., 1994).
- Antitumor Activity : Synthesis of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against specific types of cancer in animal models, highlighting the compound's potential in oncology research (Grivsky et al., 1980).
Synthesis and Chemical Properties
- Green Synthesis in Aqueous Media : Advances in the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives using iodine catalysts in water highlight eco-friendly and efficient methods for producing these compounds, with implications in green chemistry (Elgohary & El-Arab, 2013).
- Synthesis of Substituted Derivatives : Research into the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones and related compounds explores the versatility of these structures for potential applications in medicinal chemistry and material science (Ferrarini et al., 1983).
Biophysical and Computational Exploration
- Structural and Spectral Analysis : Studies involving compounds such as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives use spectral techniques and computational analysis to understand their electronic structures, which is vital for developing new materials and drugs (Ashraf et al., 2019).
properties
IUPAC Name |
2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIRLJWKTODOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)


![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)




![7-Fluorobenzo[d]thiazole](/img/structure/B3177763.png)
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3177769.png)


![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)